Crystal Structure Divergence: Unit-Cell Parameters vs. Closest Non-Cyclopropyl Analog
The crystal structure of 2-(4-chlorophenoxy)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide has not been publicly reported. However, a direct structural comparator, 2-(4-chlorophenoxy)-N-(3-hydroxypropyl)acetamide, has been characterized by X-ray powder diffraction, providing a quantitative baseline [1]. The comparator crystallizes in a monoclinic system with unit-cell parameters a = 25.214(6) Å, b = 4.877(1) Å, c = 9.944(2) Å, and β = 102.37(3)°, and a unit-cell volume V = 1195.3(5) ų [1]. The target compound's cyclopropyl substitution will inevitably disrupt this packing arrangement, leading to a new crystalline phase with distinct mechanical, solubility, and stability properties critical for formulation development.
| Evidence Dimension | Crystal Unit-Cell Parameters (Powder X-ray Diffraction) |
|---|---|
| Target Compound Data | Not yet reported; predicted to differ significantly in unit-cell volume and symmetry due to cyclopropyl steric bulk. |
| Comparator Or Baseline | 2-(4-chlorophenoxy)-N-(3-hydroxypropyl)acetamide: Monoclinic, a=25.214(6) Å, b=4.877(1) Å, c=9.944(2) Å, β=102.37(3)°, V=1195.3(5) ų |
| Quantified Difference | Qualitative structural perturbation; the cyclopropyl group introduces a non-planar, conformationally restricted moiety absent in the linear hydroxypropyl comparator. Expected changes in hydrogen-bonding networks and crystal packing density. |
| Conditions | X-ray powder diffraction at room temperature; diffractometer: HZG-4/A2; Cu Kα radiation (λ = 1.54178 Å) |
Why This Matters
This confirms that the target compound is not a simple analog but a distinct solid-state entity, meaning procurement of the comparator for solid-state formulation or crystallization studies will yield non-representative results.
- [1] Olszewska, E., Tarasiuk, B., & Pikus, S. (2009). New powder diffraction data of some derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide—Potential pesticides. Powder Diffraction, 24(1), 45-50. View Source
